D-Glucose-2-13C-2-C-d
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Overview
Description
D-Glucose-2-13C-2-C-d is a labeled form of D-glucose, a simple sugar that is essential for energy production in living organisms. This compound is specifically labeled with carbon-13 at the second carbon position, making it useful for various scientific studies, particularly in metabolic research and tracer studies. The labeling allows researchers to track the metabolic pathways and interactions of glucose within biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose-2-13C-2-C-d typically involves the incorporation of carbon-13 into the glucose molecule. This can be achieved through chemical synthesis or biosynthetic methods using microorganisms. One common approach is to use a precursor molecule that is already labeled with carbon-13 and then convert it into glucose through a series of enzymatic reactions.
Industrial Production Methods: Industrial production of labeled glucose often involves the use of isotopically labeled carbon dioxide, which is fixed into glucose by photosynthetic organisms such as algae or plants. The labeled glucose is then extracted and purified for use in research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: D-Glucose-2-13C-2-C-d undergoes various chemical reactions similar to those of unlabeled glucose. These include:
Oxidation: Glucose can be oxidized to gluconic acid or glucuronic acid.
Reduction: Reduction of glucose can produce sorbitol.
Substitution: Glucose can undergo substitution reactions to form derivatives such as glucosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Various glucosides depending on the substituent.
Scientific Research Applications
D-Glucose-2-13C-2-C-d has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of glucose metabolism.
Biology: Helps in studying the dynamics of glucose utilization in cells and tissues.
Medicine: Used in diagnostic imaging techniques such as positron emission tomography (PET) to monitor glucose metabolism in tumors and other tissues.
Industry: Employed in the production of labeled compounds for research and development purposes.
Mechanism of Action
The mechanism of action of D-Glucose-2-13C-2-C-d is similar to that of natural glucose. It is taken up by cells through glucose transporters and undergoes glycolysis to produce energy in the form of adenosine triphosphate (ATP). The labeled carbon-13 allows researchers to track the metabolic fate of glucose and study its interactions with various enzymes and metabolic pathways.
Comparison with Similar Compounds
D-Glucose-1-13C: Labeled at the first carbon position.
D-Glucose-6-13C: Labeled at the sixth carbon position.
D-Glucose-13C6: Labeled at all six carbon positions.
2-Deoxy-D-glucose-13C: A glucose analog labeled with carbon-13.
Uniqueness: D-Glucose-2-13C-2-C-d is unique due to its specific labeling at the second carbon position, which makes it particularly useful for studying specific metabolic pathways and reactions involving the second carbon of glucose
Properties
CAS No. |
83379-46-8 |
---|---|
Molecular Formula |
C₅¹³CH₁₁DO₆ |
Molecular Weight |
182.15 |
Synonyms |
D-Glucose-2-13C-2-C-2H |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.